Bungeiside A
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Overview
Description
Bungeiside A is a natural compound that is extracted from the roots of the Bunge salvia plant. This compound has been found to possess a wide range of biological activities and has been the subject of much scientific research in recent years. In
Mechanism Of Action
The mechanism of action of Bungeiside A is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical And Physiological Effects
Bungeiside A has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). It also has anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
Bungeiside A has several advantages for lab experiments. It is a natural compound that can be easily extracted from the Bunge salvia plant, making it readily available for research purposes. It has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of Bungeiside A is that it is difficult to synthesize in large quantities, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on Bungeiside A. One area of interest is its potential as a cancer treatment. Studies have shown that Bungeiside A has anti-tumor activity against a variety of cancer types, including lung, breast, and liver cancer. Further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Bungeiside A has been shown to have anti-inflammatory effects in a variety of models, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is interest in exploring the potential of Bungeiside A as an anti-viral agent. Studies have shown that it has activity against several viruses, including influenza and hepatitis B, and further research is needed to determine its potential as a treatment for viral infections.
Conclusion:
Bungeiside A is a natural compound with a wide range of biological activities. It has been studied extensively in the fields of cancer research, immunology, and pharmacology, and has shown promise as a potential treatment for cancer, inflammatory diseases, and viral infections. While there are limitations to its availability for research purposes, further studies on Bungeiside A are needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
Bungeiside A has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been studied extensively in the fields of cancer research, immunology, and pharmacology.
properties
CAS RN |
149475-52-5 |
---|---|
Product Name |
Bungeiside A |
Molecular Formula |
C14H18O8 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O8/c1-6(16)8-4-7(17)2-3-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
GXBCTYRBTGLIQW-RKQHYHRCSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Other CAS RN |
149475-52-5 |
synonyms |
2-O-glucosyl-5-hydroxyacetophenone bungeiside A bungeiside-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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